3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-
Overview
Description
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that features a pyridine ring substituted with an amine group, an isopropyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- typically involves multi-step organic reactions. One common route includes the initial formation of the pyridine ring, followed by the introduction of the amine group and the isopropyl group through substitution reactions. The piperazine ring is then attached via nucleophilic substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)
- 3-Pyridinamine, N-(1-methylethyl)-4-(1-piperazinyl)
- 3-Pyridinamine, N-(1-methylethyl)-2-(1-morpholinyl)
Uniqueness
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COALJHRGWIXLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933144 | |
Record name | 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-21-7 | |
Record name | U-88703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147539217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-88703 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JI0GST1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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